![molecular formula C7H10Cl2N4 B14903746 5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B14903746.png)
5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride typically involves the construction of the pyrrolopyrimidine core followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring system. Subsequent functionalization steps introduce the methanamine group, followed by conversion to the dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes large-scale cyclization reactions, purification steps such as recrystallization or chromatography, and final conversion to the dihydrochloride salt to enhance stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions
(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrrolopyrimidine ring.
Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: A structurally related compound with potential kinase inhibitory properties.
Uniqueness
(5H-Pyrrolo[3,2-d]pyrimidin-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can enhance its binding affinity and selectivity for certain molecular targets. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents.
Propriétés
Formule moléculaire |
C7H10Cl2N4 |
|---|---|
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
5H-pyrrolo[3,2-d]pyrimidin-4-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-6-7-5(1-2-9-7)10-4-11-6;;/h1-2,4,9H,3,8H2;2*1H |
Clé InChI |
JLCLKTDAJOZVNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1N=CN=C2CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


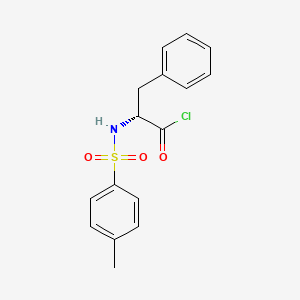
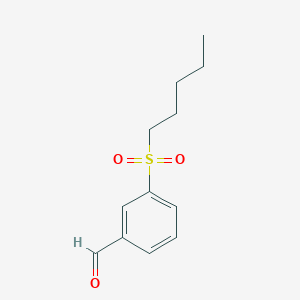
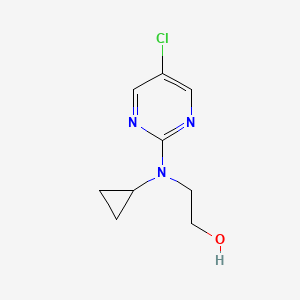
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
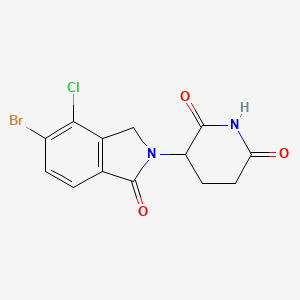

![3-[(Propylamino)methyl]quinolin-2-ol](/img/structure/B14903692.png)
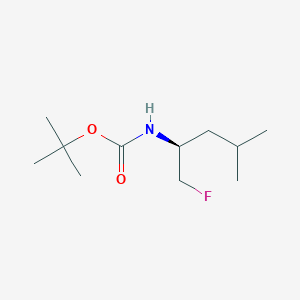
![(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14903699.png)
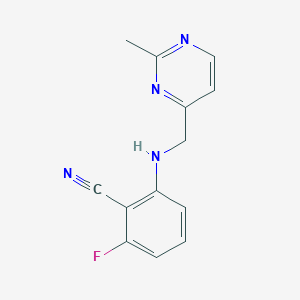
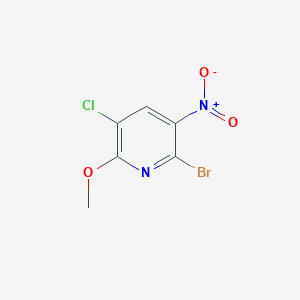
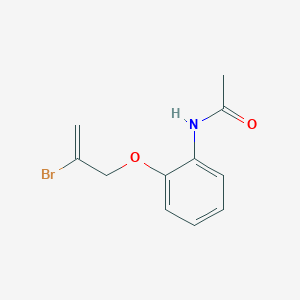
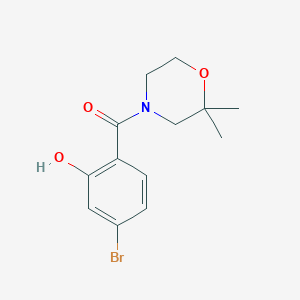
![Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14903738.png)
